

# Brilaroxazine Hydrochloride: Application Notes and Protocols for Preclinical Psychosis Models

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## Compound of Interest

Compound Name: *Brilaroxazine hydrochloride*

Cat. No.: *B610569*

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These application notes provide a comprehensive overview of the preclinical evaluation of **brilaroxazine hydrochloride** (formerly RP5063) in established animal models of psychosis. Detailed protocols for key behavioral assays are provided to facilitate the replication and further investigation of this novel antipsychotic agent.

## Introduction

Brilaroxazine is a next-generation atypical antipsychotic with a unique pharmacological profile, acting as a dopamine-serotonin system stabilizer.[1] It exhibits partial agonism at dopamine D<sub>2</sub>, D<sub>3</sub>, and D<sub>4</sub> receptors, as well as serotonin 5-HT<sub>1a</sub> and 5-HT<sub>2a</sub> receptors. Additionally, it functions as an antagonist at 5-HT<sub>2e</sub>, 5-HT<sub>6</sub>, and 5-HT<sub>7</sub> receptors.[2] This multimodal mechanism of action is thought to contribute to its efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a potentially favorable side-effect profile compared to existing treatments.[1][3] Preclinical studies in rodent models have been instrumental in elucidating the antipsychotic-like properties of brilaroxazine.

## Data Presentation

### Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (K<sub>i</sub>, nM) of brilaroxazine for key dopamine and serotonin receptors implicated in the pathophysiology of psychosis.[2][4][5][6][7]

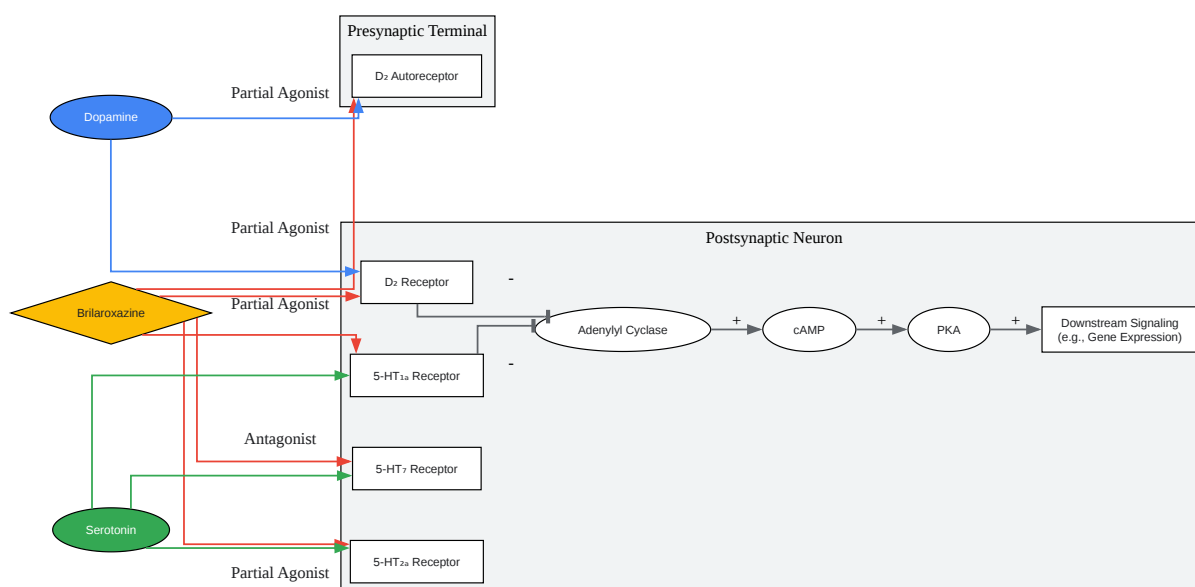
Receptor Subtype	Binding Affinity (K <sub>i</sub> , nM)	Functional Activity
Dopamine D <sub>2</sub>	High Affinity	Partial Agonist
Dopamine D <sub>3</sub>	High Affinity	Partial Agonist
Dopamine D <sub>4</sub>	High Affinity	Partial Agonist
Serotonin 5-HT <sub>1a</sub>	1.5	Partial Agonist
Serotonin 5-HT <sub>2a</sub>	2.5	Partial Agonist
Serotonin 5-HT <sub>2e</sub>	0.19	Antagonist
Serotonin 5-HT <sub>6</sub>	Moderate Affinity	Antagonist
Serotonin 5-HT <sub>7</sub>	2.7	Antagonist

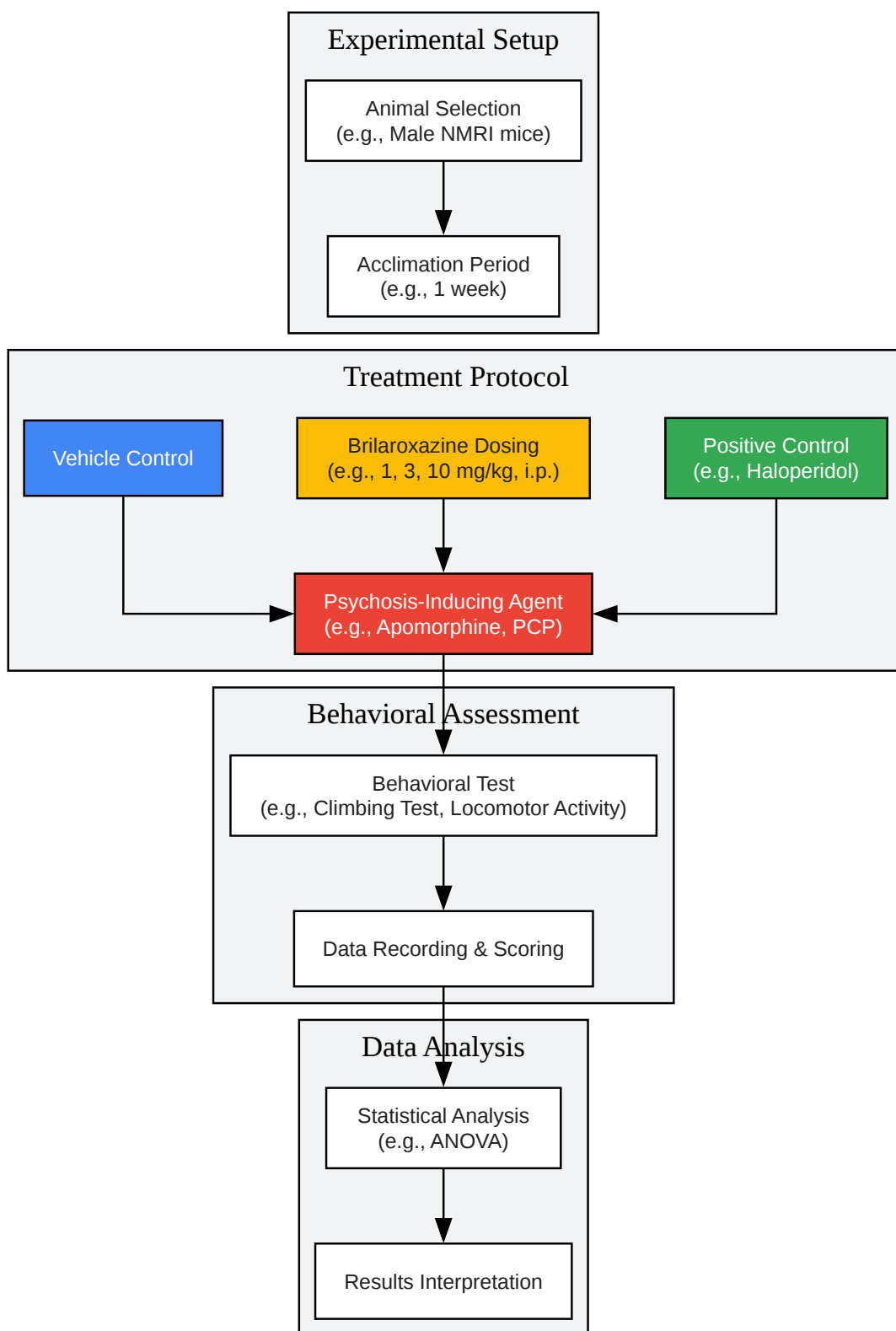
## Efficacy in Animal Models of Psychosis

The table below presents a summary of the quantitative data from key preclinical studies investigating the efficacy of brilaroxazine in attenuating psychosis-like behaviors in rodent models.

Animal Model	Behavioral Measure	Brilaroxazine Dose (mg/kg)	Route of Administration	% Reduction in Psychosis-like Behavior	Reference
Amphetamine-induced Hyperactivity	Locomotor Activity	Not Specified	Not Specified	Significant reduction	<a href="#">[2]</a>
Phencyclidine (PCP)-induced Hyperactivity	Locomotor Activity	Not Specified	Not Specified	Significant reduction	<a href="#">[2]</a>
Apomorphine-induced Climbing	Climbing Behavior	1, 3, 10	i.p.	Dose-dependent decrease (p<0.001 for all doses)	<a href="#">[6]</a>
Dizocilpine (MK-801)-induced Hyperlocomotion	Locomotor Activity	3, 10, 30	i.p.	25% (p<0.05), 49% (p<0.01), 47% (p<0.01)	
Dizocilpine (MK-801)-induced Stereotypy	Stereotypy Score	10, 30	i.p.	51% (p<0.001), 58% (p<0.001)	<a href="#">[6]</a>
Apomorphine-induced Prepulse Inhibition (PPI) Deficit	PPI Reversal	10, 30	i.p.	Dose-dependent reversal (significant at all levels for 30 mg/kg)	

# Signaling Pathways and Experimental Workflows





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